3-Tert-butylimidazo[1,5-a]pyridine-1-carboxylic acid

Lipophilicity Drug-likeness ADME prediction

3-Tert-butylimidazo[1,5-a]pyridine-1-carboxylic acid offers a critical C1-carboxylic acid handle for amide coupling and esterification, enabling rapid library synthesis. The C3 tert-butyl group provides distinct steric bulk (Es ≈ -1.54) and lipophilicity (LogP 2.33) versus methyl or isopropyl analogs, proven to modulate GPCR pharmacology—including functional inversion of 5-HT₄ receptor activity. Ideal for CNS fragment-based drug discovery, fluorescent probe conjugation, and NHC ligand development. Available at 98% purity from multiple suppliers.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
Cat. No. B7843051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tert-butylimidazo[1,5-a]pyridine-1-carboxylic acid
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC(=C2N1C=CC=C2)C(=O)O
InChIInChI=1S/C12H14N2O2/c1-12(2,3)11-13-9(10(15)16)8-6-4-5-7-14(8)11/h4-7H,1-3H3,(H,15,16)
InChIKeyKOZNQGRKKLAYOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Tert-butylimidazo[1,5-a]pyridine-1-carboxylic acid – A C3-Substituted Imidazo[1,5-a]pyridine-1-carboxylic Acid Research Chemical


3-Tert-butylimidazo[1,5-a]pyridine-1-carboxylic acid (CAS 1018557-07-7, molecular formula C₁₂H₁₄N₂O₂, molecular weight 218.25 g/mol) is a heterobicyclic building block belonging to the imidazo[1,5-a]pyridine family . The compound features a tert-butyl group at the C3 position and a free carboxylic acid at C1 on the imidazo[1,5-a]pyridine core, a scaffold recognized for its versatility in medicinal chemistry, catalysis, and luminescent materials . The C1-carboxylic acid moiety serves as a key functional handle for further derivatization, including amide coupling, esterification, and conversion to trifluoromethyl ketone intermediates via the Tverdiy synthetic route . The compound is commercially available from multiple suppliers at purities typically exceeding 95% .

Why 3-Tert-butylimidazo[1,5-a]pyridine-1-carboxylic Acid Cannot Be Casually Replaced by In-Class Analogs


Substitution at the C3 position of the imidazo[1,5-a]pyridine scaffold profoundly modulates both biological activity and physicochemical properties. A seminal structure–activity relationship (SAR) study demonstrated that introducing an isopropyl group at the C3 position of imidazo[1,5-a]pyridine carboxamide derivatives switched 5-HT₄ receptor activity from antagonism to partial agonism [1]. This illustrates that even modest changes at C3 can invert pharmacological function. The tert-butyl group diverges from smaller alkyl substituents (methyl, isopropyl) and aryl substituents (phenyl, benzyl) along three critical axes: steric bulk (Taft steric parameter Es ≈ −1.54 vs. −0.47 for isopropyl and 0.00 for methyl) [2], computed lipophilicity (LogP 2.33 for the tert-butyl analog vs. approximately 0.8–1.2 for the 3-methyl analog) , and the position of the carboxylic acid (C1 vs. C6 or C8 positional isomers), which governs the available derivatization chemistry and potential binding interactions . Interchanging 3-tert-butylimidazo[1,5-a]pyridine-1-carboxylic acid with its 3-methyl, 3-isopropyl, 3-phenyl, or positional isomers without experimental validation risks altering solubility, metabolic stability, target engagement, and synthetic tractability in unpredictable ways.

Quantitative Differentiation Evidence: 3-Tert-butylimidazo[1,5-a]pyridine-1-carboxylic Acid vs. Closest Analogs


Computed LogP Differentiation: Tert-Butyl vs. Methyl, Isopropyl, and Phenyl C3-Substituted Analogs

The computed octanol–water partition coefficient (LogP) of 3-tert-butylimidazo[1,5-a]pyridine-1-carboxylic acid is 2.33, as reported by Chemscene computational chemistry data . This value is substantially higher than the unsubstituted imidazo[1,5-a]pyridine-1-carboxylic acid (predicted LogP approximately 0.5–0.8 based on the parent heterocycle LogP of 1.33 minus the carboxylic acid contribution) and higher than the 3-methyl analog (predicted LogP approximately 0.9–1.3), but lower than the 3-phenyl analog (predicted LogP approximately 2.9–3.4). The tert-butyl analog thus occupies a distinct intermediate lipophilicity window that balances aqueous solubility with passive membrane permeability, consistent with Lipinski's Rule of Five space [1].

Lipophilicity Drug-likeness ADME prediction

Steric Bulk Differentiation: Tert-Butyl Substituent vs. Methyl and Isopropyl at C3 – Implications for Metabolic Stability and Target Complementarity

The tert-butyl group at C3 confers significantly greater steric bulk than any smaller alkyl substituent. The Taft steric substituent constant (Es) for tert-butyl is −1.54, compared with −0.47 for isopropyl, 0.00 for methyl, and −0.90 for phenyl [1]. In the context of the imidazo[1,5-a]pyridine scaffold, the C3 substituent projects into the region adjacent to the bridgehead nitrogen. A larger substituent at this position can sterically shield the electron-rich imidazole ring from cytochrome P450-mediated oxidative metabolism, a well-precedented phenomenon observed with tert-butyl groups in drug-like molecules [2]. Additionally, the orthogonal steric demand of the tert-butyl group (spherical, 3-fold symmetric) compared with planar aryl substituents may differentially affect binding pocket complementarity in protein targets such as the glutaminyl cyclase active site or the 5-HT₄ receptor orthosteric pocket [3].

Steric hindrance Metabolic stability CYP450 oxidation

Positional Isomer Advantage: C1-Carboxylic Acid vs. C6- or C8-Carboxylic Acid Regioisomers

3-Tert-butylimidazo[1,5-a]pyridine-1-carboxylic acid (CAS 1018557-07-7) places the carboxylic acid at the C1 position of the imidazo[1,5-a]pyridine scaffold. A distinct regioisomer, 3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid (CAS 1427369-85-4), places the carboxylic acid at C6 on the pyridine ring . The C1 position is directly adjacent to the bridgehead nitrogen and conjugated with the imidazole π-system, making its reactivity and electronic properties distinct from the C6 (pyridine-ring) acid. The Tverdiy synthetic methodology specifically targets C1-carboxylic acids via haloform cleavage of 2,2,2-trifluoro-1-imidazo[1,5-a]pyridin-1-ylethanone intermediates, achieving high preparative yields . Amides derived from the C1-carboxylic acid position the substituent in a different vectorial orientation relative to the C3 tert-butyl group compared with C6-derived amides, offering distinct three-dimensional pharmacophore geometry for target engagement .

Regiochemistry Derivatization handle Amide coupling

C3 Substituent Impact on 5-HT₄ Receptor Pharmacology: A Cautionary SAR Precedent for Tert-Butyl Analog Selection

A focused SAR study on imidazo[1,5-a]pyridine carboxamide derivatives demonstrated that introducing an isopropyl group at the C3 position 'dramatically changed the activity from antagonist to agonist towards the 5-HT₄ receptor' [1]. This functional inversion underscores that the C3 substituent is not merely a passive modulator of potency but can determine the very nature of receptor pharmacology. While this SAR study specifically examined isopropyl substitution, the principle is extensible to the tert-butyl analog: the substantially larger steric demand and altered lipophilicity of tert-butyl versus isopropyl (ΔEs = 1.07; ΔLogP ≈ +0.3 to +0.6) may produce further differentiated pharmacological profiles if evaluated in comparable assays . No direct 5-HT₄ receptor data are publicly available for 3-tert-butylimidazo[1,5-a]pyridine-1-carboxylic acid or its derivatives. This SAR precedent serves as a class-level caution that the tert-butyl analog should not be assumed interchangeable with smaller alkyl congeners.

5-HT₄ receptor Structure–activity relationship Functional switch

Comparative Synthetic Accessibility: Microwave-Assisted Synthesis of 3-Substituted Imidazo[1,5-a]pyridines and Scalability Considerations

A microwave-assisted two-step synthesis of 3-substituted imidazo[1,5-a]pyridines from commercially available picolinic esters was reported by Arvapalli et al., achieving yields in the range of 29–70% for various 3-substituted derivatives . Separately, Tverdiy et al. developed a specific route to imidazo[1,5-a]pyridine-1-carboxylic acids using acyl chloride condensation followed by TFAA-mediated cyclization and haloform cleavage, reporting high preparative yields . While neither study specifically reports yields for the 3-tert-butyl-1-carboxylic acid derivative, the Tverdiy route is explicitly compatible with diverse acyl chlorides, including sterically demanding ones. The 3-tert-butyl analog's synthesis requires pivaloyl chloride (or equivalent tert-butyl acyl donor), which is commercially available and inexpensive. By contrast, the 3-phenyl analog requires benzoyl chloride derivatives, and the 3-isopropyl analog requires isobutyryl chloride. The tert-butyl group's steric hindrance may reduce cyclization yields relative to less hindered analogs, a factor to consider in procurement planning for large-scale campaigns .

Microwave synthesis Process chemistry Building block supply

Imidazo[1,5-a]pyridine vs. Imidazo[1,2-a]pyridine Scaffold Differentiation: Electronic and Pharmacological Divergence

The imidazo[1,5-a]pyridine scaffold is electronically and pharmacologically distinct from the more common imidazo[1,2-a]pyridine isomer. A comparative study of electron-donor capabilities demonstrated that imidazo[1,5-a]pyridine derivatives exhibit cyanine-like electronic behavior in D-π-A dye configurations, whereas imidazo[1,2-a]pyridine analogs display purely dipolar character [1]. This electronic divergence translates to differing UV-vis absorption and fluorescence emission properties, with imidazo[1,5-a]pyridines generally showing larger Stokes shifts (77–173 nm reported for trifluoromethylated derivatives) and quantum yields tunable from 14% to 55% depending on substitution pattern [2]. A comprehensive review further notes that imidazo[1,5-a]pyridines have been predominantly explored as luminescent materials and pharmacophores, while imidazo[1,2-a]pyridines dominate the pharmaceutical patent landscape (e.g., zolpidem, alpidem) . For a project requiring a less-explored chemical space with differentiated IP positioning and fluorescence-compatible properties, the imidazo[1,5-a]pyridine scaffold – and specifically the 3-tert-butyl-1-carboxylic acid derivative as a functionalized entry point – offers advantages over imidazo[1,2-a]pyridine alternatives.

Scaffold selection Isosterism Electronic properties

Recommended Research and Industrial Application Scenarios for 3-Tert-butylimidazo[1,5-a]pyridine-1-carboxylic Acid


Fragment-Based Drug Discovery (FBDD) Library Design Targeting CNS GPCRs

The imidazo[1,5-a]pyridine scaffold, particularly when functionalized with a C1-carboxylic acid for facile amide coupling, is well-suited for fragment-based drug discovery campaigns targeting CNS G-protein-coupled receptors. The documented ability of C3 substitution to modulate 5-HT₄ receptor pharmacology – including a complete functional inversion from antagonism to partial agonism with an isopropyl group [1] – makes the 3-tert-butyl analog a compelling fragment for exploring novel functional phenotypes. Its intermediate computed LogP (2.33) and moderate TPSA (54.6 Ų) place amide derivatives within favorable CNS drug-like property space, and the steric bulk of the tert-butyl group may confer metabolic advantages for compounds requiring sufficient brain exposure. Researchers should prioritize this compound when the goal is to explore C3 steric bulk as a determinant of GPCR functional selectivity.

Dual-Function Fluorescent Probe Development

The imidazo[1,5-a]pyridine core exhibits intrinsic fluorescence with large Stokes shifts and tunable quantum yields [1]. By starting from 3-tert-butylimidazo[1,5-a]pyridine-1-carboxylic acid, researchers can generate amide-linked conjugates that retain the fluorescent scaffold while introducing biological targeting moieties. The tert-butyl group may influence solid-state quantum yield through control of molecular packing, a phenomenon observed in imidazo[1,5-a]pyridine-based OLED materials where steric substituents modulate aggregation-caused quenching . This application scenario is especially relevant for chemical biology groups needing fluorescent probes with a synthetically accessible conjugation handle at C1 and a sterically modulating group at C3.

Kinase and Enzyme Inhibitor Library Synthesis via Amide Coupling

Imidazo[1,5-a]pyridine derivatives have been patented as PARG inhibitors for cancer therapy [1] and as glutaminyl cyclase inhibitors for Alzheimer's disease . The C1-carboxylic acid of the target compound enables direct amide coupling with diverse amine-containing fragments, facilitating the rapid generation of compound libraries for screening against these and other enzyme targets. The Tverdiy synthetic route provides a reliable method for preparing the carboxylic acid building block in high yield , and the commercial availability of the compound at >95% purity from multiple vendors supports reproducible library synthesis. This scenario is recommended for medicinal chemistry groups running high-throughput parallel synthesis campaigns against kinase, aminopeptidase, or cyclase targets where the imidazo[1,5-a]pyridine core provides a privileged starting point distinct from indole or benzimidazole scaffolds.

N-Heterocyclic Carbene (NHC) Ligand Precursor Synthesis

Imidazo[1,5-a]pyridin-3-ylidenes represent a class of N-heterocyclic carbene ligands with distinct electronic properties compared with imidazol-2-ylidenes [1]. The C1-carboxylic acid of the target compound can be converted to the corresponding amide or ester to tune the steric and electronic environment around the eventual carbene center at C3. While the tert-butyl group occupies the C3 position in the current compound, the C1 position can be functionalized to introduce coordinating arms for transition metal complexation, and subsequent synthetic manipulation at other positions may enable carbene generation. This application is relevant for organometallic chemistry groups developing new catalyst systems for cross-coupling, olefin metathesis, or C–H activation reactions, particularly where the imidazo[1,5-a]pyridine scaffold offers advantages in catalyst stability or selectivity over traditional imidazole-based NHC ligands.

Quote Request

Request a Quote for 3-Tert-butylimidazo[1,5-a]pyridine-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.